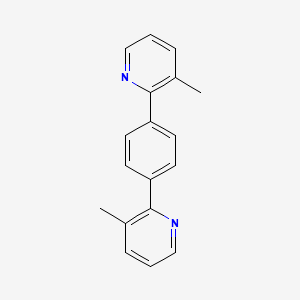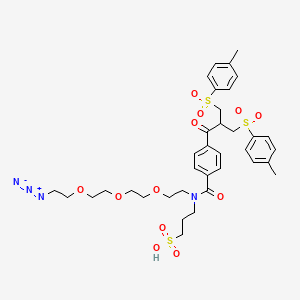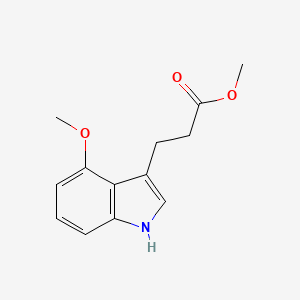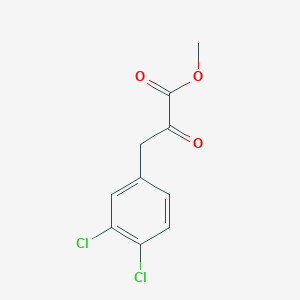
1,4-Bis(3-methyl-2-pyridyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662040” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32662040” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD32662040” is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662040” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, specific functional groups in “MFCD32662040” are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
The reactions involving “MFCD32662040” typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of “MFCD32662040” include various derivatives with modified functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure.
Scientific Research Applications
“MFCD32662040” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: “MFCD32662040” is explored for its therapeutic potential in treating specific diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD32662040” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic and industrial applications.
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-methyl-2-[4-(3-methylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C18H16N2/c1-13-5-3-11-19-17(13)15-7-9-16(10-8-15)18-14(2)6-4-12-20-18/h3-12H,1-2H3 |
InChI Key |
SYGUGGBBXYVHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)













